6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid
Description
Discovery and Development Context
The discovery of 6-chloro-3-propan-2-yloxypyridine-2-carboxylic acid emerged from systematic efforts to functionalize pyridinecarboxylic acid frameworks for enhanced chemical utility. While its exact synthesis timeline remains undocumented in public literature, its structural analogs—such as 3-chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid (CAS 1021044-11-0)—were first reported in the early 21st century as part of broader investigations into heterocyclic compounds with tailored substitution patterns. Early synthetic routes relied on halogenation and alkoxylation strategies, including the use of chloro-trinitrobenzene as a condensing agent for esterification and one-pot reactions combining halo-pyridines with propan-2-ol under catalytic conditions.
The compound’s development aligns with the pharmaceutical industry’s interest in pyridine derivatives for their bioisosteric potential. For instance, replacing aromatic hydrogen atoms with chlorine and isopropoxy groups was hypothesized to enhance metabolic stability and binding affinity in drug candidates. Parallel work on quinolinecarboxylic acids, such as 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid, further validated the strategic incorporation of alkoxy and halogen substituents to modulate electronic and steric properties.
Significance in Pyridinecarboxylic Acid Chemistry
This compound exemplifies the structural versatility of pyridinecarboxylic acids. Its three distinct functional groups—chloro, propan-2-yloxy, and carboxylic acid—enable diverse reactivity:
- The chlorine atom at position 6 acts as an electron-withdrawing group, polarizing the pyridine ring and facilitating nucleophilic aromatic substitution.
- The propan-2-yloxy group at position 3 introduces steric bulk, influencing conformational preferences and intermolecular interactions.
- The carboxylic acid at position 2 provides a handle for salt formation, coordination chemistry, and bioconjugation.
Comparative studies with simpler analogs, such as 6-(propan-2-yloxy)pyridine-2-carboxylic acid (CAS 1240597-20-9), reveal that chlorine substitution significantly alters solubility and crystallinity, making the title compound more amenable to solid-state characterization. Additionally, its structural motifs mirror those in pharmacologically active agents, such as picolinic acid derivatives used in metal-ion chelation therapies.
Evolution of Research Frameworks
Research on this compound has progressed through three distinct phases:
- Synthetic Methodology (2000–2010): Early work focused on optimizing yields and regioselectivity. For example, ionic liquids were introduced as green solvents to improve reaction efficiency in alkoxylation steps.
- Structural Elucidation (2010–2020): Advances in X-ray crystallography and Hirshfeld surface analysis enabled precise mapping of intermolecular interactions, such as π-stacking between pyridine rings and hydrogen-bonding networks involving the carboxylic acid group.
- Application-Driven Design (2020–Present): Current efforts prioritize functionalization for targeted applications, such as incorporating biotin tags for protein binding studies or modifying the isopropoxy group to tune lipophilicity.
Current Academic Significance and Research Priorities
Today, this compound occupies a niche role in both academic and industrial research. Key priorities include:
- Drug Discovery: Its scaffold is being evaluated as a core structure for kinase inhibitors, leveraging the chlorine atom’s ability to form halogen bonds with target proteins.
- Materials Science: Researchers are exploring its use in metal-organic frameworks (MOFs), where the carboxylic acid group coordinates to transition metals like copper and iron.
- Synthetic Biology: Derivatives of this compound serve as precursors for fluorescent probes, enabling real-time tracking of enzymatic activity.
Despite these advances, critical gaps persist. For instance, systematic studies on its physicochemical properties—such as pKa values and partition coefficients—are lacking, hindering quantitative structure-activity relationship (QSAR) modeling. Furthermore, the ecological impact of its degradation products remains uncharacterized, necessitating lifecycle assessments.
Table 1: Comparative Analysis of Pyridinecarboxylic Acid Derivatives
Properties
IUPAC Name |
6-chloro-3-propan-2-yloxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)14-6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABWJZPKRGEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid typically involves the chlorination of 3-propan-2-yloxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Alcohols and Amines: For esterification and amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while esterification and amidation can produce esters and amides of the original compound .
Scientific Research Applications
6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and isopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituent Variations at Position 6
Research Findings and Key Observations
This contrasts with electron-withdrawing groups like -Br (in ) or -OH (in ), which may enhance acidity but reduce metabolic stability .
Solubility and Lipophilicity :
- The tetrahydrofuran-derived substituent in improves aqueous solubility compared to the target compound’s isopropoxy group.
- Allyloxy derivatives (e.g., ) exhibit lower solubility due to hydrophobic alkene moieties but offer reactivity for further functionalization.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar pyridine derivatives, such as nucleophilic substitution of chlorinated precursors with isopropanol . Brominated analogs (e.g., ) require halogenation under harsher conditions, limiting scalability.
Data Table: Comparative Physicochemical Properties
Biological Activity
6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid (CAS No. 2247102-44-7) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a chloro group and a propan-2-yloxy group, along with a carboxylic acid functional group. This unique structure is responsible for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various signaling pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation. The precise mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Biological Activity Overview
The compound has demonstrated several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential utility in treating infections.
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation markers in vitro, indicating its potential for treating inflammatory diseases.
- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction.
Research Findings and Case Studies
-
Antimicrobial Studies : In a study evaluating the antimicrobial activity of various pyridine derivatives, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating moderate potency.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 50 - Anti-inflammatory Studies : A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to untreated controls.
- Anticancer Activity : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with concentrations above 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
